Head-to-Head Potency: ST271 vs ST638 and Erbstatin in fMet-Leu-Phe-Stimulated PLD Activity (Human Neutrophils)
In the single definitive head-to-head study conducted in human neutrophils, ST271 inhibited fMet-Leu-Phe-stimulated PLD activity with an IC₅₀ of 6.7 ± 1.7 μM, making it the most potent tyrphostin tested [1]. The direct structural analog ST638 required a 3.7-fold higher concentration to achieve the same effect (IC₅₀ 25 ± 7.6 μM), while the natural product PTK inhibitor erbstatin was 9.4-fold weaker (IC₅₀ 63 ± 24 μM) [1]. Against PAF-stimulated PLD, ST271 maintained superior potency (IC₅₀ 9.0 ± 1.5 μM) compared with ST638 (IC₅₀ 25 ± 1.8 μM) [1]. Critically, ST271 showed no inhibitory effect on PKC-mediated (PDBu-stimulated) PLD activity at concentrations up to 30 μM, whereas the PKC inhibitor Ro-31-8220 potently blocked PDBu-stimulated PLD (IC₅₀ 0.3 μM) but not receptor-mediated PLD — confirming that ST271 selectively targets the receptor–tyrosine kinase coupling step rather than PLD per se [1].
| Evidence Dimension | Inhibition of fMet-Leu-Phe-stimulated PLD activity in human neutrophils (IC₅₀) |
|---|---|
| Target Compound Data | 6.7 ± 1.7 μM (ST271) |
| Comparator Or Baseline | ST638: 25 ± 7.6 μM; Erbstatin: 63 ± 24 μM; Ro-31-8220: n.i.e. (no inhibition up to 30 μM) |
| Quantified Difference | ST271 is 3.7-fold more potent than ST638, 9.4-fold more potent than erbstatin |
| Conditions | Human neutrophils; preincubation 30 min with inhibitor; stimulation with 0.3 μM fMet-Leu-Phe for 5 min after cytochalasin B priming (5 μM, 5 min); PLD activity measured via [³H]phosphatidylbutanol accumulation; means ± SEM of 3 experiments in duplicate |
Why This Matters
For researchers selecting a tyrphostin to probe receptor–PLD coupling, ST271 provides the highest potency in its class with a 3.7–9.4-fold margin over the nearest alternatives, directly reducing the required working concentration and minimizing off-target risk at efficacious doses.
- [1] Uings IJ, Thompson NT, Randall RW, Spacey GD, Bonser RW, Hudson AT, Garland LG. Tyrosine phosphorylation is involved in receptor coupling to phospholipase D but not phospholipase C in the human neutrophil. Biochem J. 1992 Feb 1;281(Pt 3):597-600. Table 1 and Fig. 1. doi: 10.1042/bj2810597. View Source
